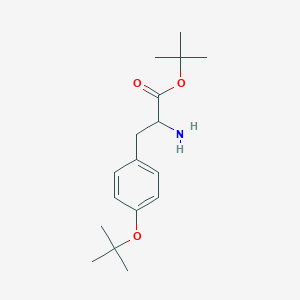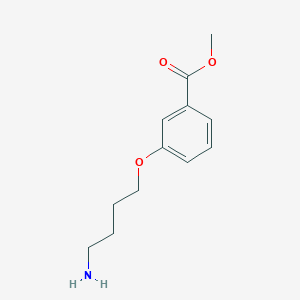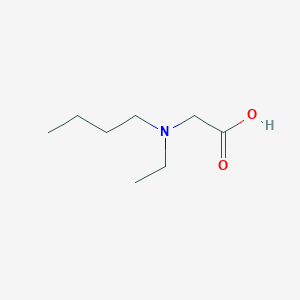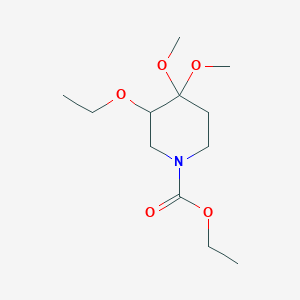
H-TYR(TBU)-OTBU HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-TYR(TBU)-OTBU HCL is a compound that belongs to the class of amino acids and esters. This compound is characterized by the presence of a tert-butyl ester group and a tert-butoxy group attached to a phenyl ring. It is used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR(TBU)-OTBU HCL typically involves the protection of amino acids and the introduction of tert-butyl groups. One common method is the use of tert-butoxycarbonyl (Boc) protection. The reaction involves the following steps:
Protection of the amino group: The amino group of the amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the tert-butoxy group: The phenyl ring is functionalized with a tert-butoxy group using tert-butyl alcohol and an acid catalyst.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
H-TYR(TBU)-OTBU HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or esters.
Applications De Recherche Scientifique
H-TYR(TBU)-OTBU HCL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of H-TYR(TBU)-OTBU HCL involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active amino acid, which can then interact with enzymes or receptors. The phenyl ring and tert-butoxy group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(4-tert-butyl-phenyl)-propionic acid: Lacks the tert-butoxy group, resulting in different reactivity and applications.
2-Amino-3-(4-methoxy-phenyl)-propionic acid tert-butyl ester: Contains a methoxy group instead of a tert-butoxy group, affecting its chemical properties and biological activity.
Uniqueness
H-TYR(TBU)-OTBU HCL is unique due to the presence of both tert-butyl ester and tert-butoxy groups, which enhance its stability and reactivity in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C17H27NO3 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6/h7-10,14H,11,18H2,1-6H3 |
Clé InChI |
SHJFQCHBHKANBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(N-ethylamino)ethyl]-2-fluoroisonicotinamide](/img/structure/B8288815.png)




![4-[4-(benzyloxy)-2-oxopyridin-1(2H)-yl]benzonitrile](/img/structure/B8288857.png)

![2-[Dodecanoyl(methyl)amino]ethyl 2,2-dimethylpropanoate](/img/structure/B8288863.png)
![7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8288871.png)


